molecular formula C5H12N2O B111239 2-(Aminomethyl)morpholine CAS No. 116143-27-2

2-(Aminomethyl)morpholine

Cat. No.: B111239
CAS No.: 116143-27-2
M. Wt: 116.16 g/mol
InChI Key: OXYALYJRWGRVAM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)morpholine is an organic compound with the molecular formula C₅H₁₂N₂O. It is a derivative of morpholine, featuring an aminomethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of morpholine with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: This compound is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)morpholine
  • 1-(2-Aminoethyl)piperidine
  • 1-(2-Aminoethyl)pyrrolidine
  • 4-Methylmorpholine

Uniqueness

2-(Aminomethyl)morpholine is unique due to its specific aminomethyl substitution on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions and biological applications .

Properties

IUPAC Name

morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYALYJRWGRVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404080
Record name 2-(Aminomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116143-27-2
Record name 2-(Aminomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(morpholin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-(Aminomethyl)morpholine derivatives influence their gastrokinetic activity?

A1: Research by Otsuka Pharmaceutical Co. [] demonstrates that modifications to the benzene ring and the benzyl group significantly affect the gastrokinetic activity of this compound derivatives. For instance, introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of the parent compound enhanced the gastric emptying activity in rats. Notably, the compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) exhibited superior potency compared to existing drugs like cisapride and metoclopramide []. This highlights the importance of specific structural features in modulating the pharmacological activity of these compounds.

Q2: Beyond its use in gastrokinetic agents, what other applications does this compound have in chemical synthesis?

A2: this compound serves as a valuable building block in organic synthesis, particularly for constructing morpholine rings. A study by Taylor et al. [] described a novel copper-catalyzed oxyamination reaction using this compound. This reaction enables the diastereoselective synthesis of diverse 2-aminomethyl morpholine derivatives, broadening the potential applications of this compound in medicinal chemistry and drug discovery.

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